Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH
Description
Ac-DL-Asp-DL-Gla-DL-Leu-DL-xiIle-DL-Cha-DL-Cys-OH is a synthetic acetylated peptide composed of seven D/L-configured amino acid residues:
- Ac-DL-Asp: Acetylated D/L-aspartic acid, introducing a negatively charged carboxyl group.
- DL-Gla: D/L-γ-carboxyglutamic acid, a post-translationally modified amino acid with two carboxyl groups, critical for calcium binding in proteins like clotting factors .
- DL-Leu: D/L-leucine, a hydrophobic branched-chain amino acid.
- DL-xiIle: Likely a non-standard isomer or derivative of D/L-isoleucine (exact structural definition requires clarification).
- DL-Cha: D/L-cyclohexylalanine, a non-natural amino acid with a bulky cyclohexyl group enhancing steric hindrance and stability.
This peptide’s acetylated N-terminus and mixed D/L stereochemistry suggest applications in protease resistance, peptide stability, or chiral recognition studies.
Properties
IUPAC Name |
2-[2-[(2-acetamido-3-carboxypropanoyl)amino]-3-[[1-[[1-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQOVYBVHBDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N6O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH involves the stepwise coupling of the individual amino acids. The process typically begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Modified peptide with new functional groups attached to the amino acid residues.
Scientific Research Applications
Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Aspartic acid-DL-γ-Carboxyglutamic acid-DL-Leucine-DL-xiIsoleucine-DL-Cyclohexylalanine-DL-Cysteine-OH depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The presence of both D- and L- isomers can influence its binding affinity and specificity, leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights
Complexity: The target peptide’s multi-residue structure and non-natural amino acids (e.g., Cha, xiIle) differentiate it from simpler acetylated single-amino-acid derivatives like AC-DL-PRO-OH or Ac-DL-Leu-OH. Such complexity may enhance stability but complicates synthesis and purification .
Functional Groups :
- Gla : Unique to the target compound, enabling calcium chelation—a feature absent in other listed compounds .
- Cys-OH : Unlike terminal carboxylates in standard peptides, the hydroxyl terminus may alter reactivity or solubility.
Safety and Commercial Status : While AC-DL-PRO-OH has documented safety sheets , the target compound lacks public toxicological data, suggesting it remains in early research phases.
Research Findings and Data Gaps
- Synthesis Challenges: Multi-D/L residues increase stereochemical complexity, requiring advanced coupling techniques. GL Biochem’s expertise in acetylated amino acids (e.g., Ac-DL-Met-OH) suggests scalable production for single residues, but peptides face yield limitations .
- Biological Activity: No peer-reviewed studies on the target peptide exist.
Physicochemical Properties :
Property Target Peptide Ac-DL-Leu-OH AC-DL-PRO-OH Molecular Weight ~950–1000 Da ~175 Da ~173 Da Solubility (Water) Likely low Moderate High Stability (pH 7.4) High (steric) Moderate High
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
